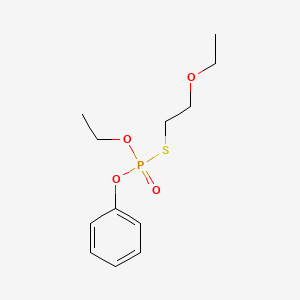![molecular formula C21H25NO B14173809 3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide CAS No. 35279-03-9](/img/structure/B14173809.png)
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide involves several steps, typically starting with the preparation of the cyclopentylmethylamine intermediate. This intermediate is then reacted with phenylpropanoyl chloride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like halides or alkoxides replace functional groups on the compound.
Scientific Research Applications
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide involves its binding to opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters such as substance P and glutamate . The compound’s effects are mediated through the μ-opioid receptor, which is responsible for its analgesic and euphoric properties .
Comparison with Similar Compounds
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide is compared with other fentanyl analogues, such as:
2-Fluoroacrylfentanyl: Known for its high potency and rapid onset of action.
2-Methylacetylfentanyl: Exhibits similar pharmacological properties but with slight variations in receptor binding affinity.
3-Fluorofentanyl: Distinguished by its fluorine substitution, which affects its metabolic stability and potency.
These comparisons highlight the unique structural features and pharmacological profiles of this compound, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
35279-03-9 |
|---|---|
Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-phenyl-N-[(1-phenylcyclopentyl)methyl]propanamide |
InChI |
InChI=1S/C21H25NO/c23-20(14-13-18-9-3-1-4-10-18)22-17-21(15-7-8-16-21)19-11-5-2-6-12-19/h1-6,9-12H,7-8,13-17H2,(H,22,23) |
InChI Key |
YIKURAZYSURMEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
solubility |
23.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



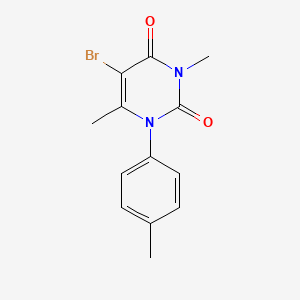

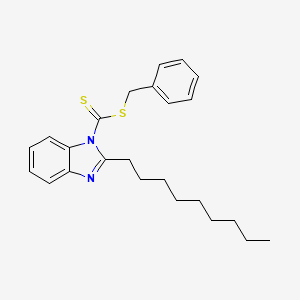
![9-Ethyl-N-[6-(2-methoxyphenyl)pyrimidin-4-YL]-9H-carbazol-3-amine](/img/structure/B14173753.png)
![2,4-Dichloro-6-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B14173759.png)

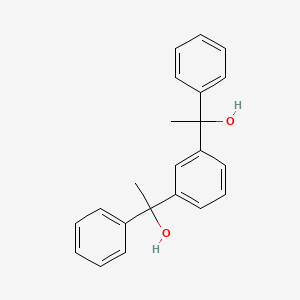
![8-Bromo-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14173780.png)
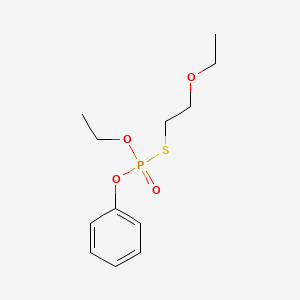
![3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14173787.png)

![N~2~-[([1,1'-Biphenyl]-3-yl)methyl]-N-hydroxyglycinamide](/img/structure/B14173794.png)
